3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Description
3-(3-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a nitro-substituted phenyl group at position 3 of the pyrazole ring and a carboxylic acid group at position 4 (Figure 1). The compound’s molecular formula is C₁₀H₇N₃O₄, with a molecular weight of 241.18 g/mol.
The nitro group on the phenyl ring introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity. The carboxylic acid moiety at position 4 enhances solubility in polar solvents and enables further derivatization, such as amide or ester formation, for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)8-5-11-12-9(8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHZVKRTUUSORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333169 | |
| Record name | 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
448187-56-2 | |
| Record name | 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final product is obtained after hydrolysis of the ester group to yield the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Selected Pyrazole Derivatives
Electronic and Reactivity Differences
Nitro Group Positioning: The target compound’s 3-nitrophenyl group provides meta-substitution effects, altering electronic density compared to derivatives with nitro groups directly on the pyrazole ring (e.g., 4-nitro-1H-pyrazole-3-carboxylic acid ). This difference impacts hydrogen-bonding capacity and interactions with biological targets like kinases .
Functional Group Variations :
- Carboxylic Acid vs. Aldehyde : The aldehyde group in 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde enables Schiff base formation, useful in synthesizing antimicrobial thiazoles , whereas the carboxylic acid in the target compound supports salt or coordination complex formation .
- Methyl and Thienyl Substituents : 3-Methyl-1H-pyrazole-4-carboxylic acid lacks aromatic substituents, reducing steric hindrance and favoring insecticide applications . The thienyl group in 3-(3-thienyl)-1H-pyrazole-4-carboxylic acid introduces sulfur-based conjugation, relevant in optoelectronic materials .
Biological Activity
3-(3-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research studies.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the presence of a nitrophenyl group attached to a pyrazole ring with a carboxylic acid functional group. This structural configuration contributes to its biological properties.
Synthesis Methods
The compound can be synthesized through various methods, including:
- Condensation Reactions : Combining appropriate hydrazones with nitrated aromatic compounds.
- Cyclization Techniques : Utilizing cyclization of intermediates formed from nitro-substituted phenyl hydrazines.
Biological Activity
The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas:
Anticancer Activity
Research indicates that compounds with a pyrazole scaffold exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown effectiveness against various cancer cell lines, including breast (MDA-MB-231) and liver cancer (HepG2) cells, demonstrating antiproliferative effects .
- Mechanism of Action : It is believed that the compound interferes with cell cycle regulation and induces apoptosis in cancer cells.
Anti-inflammatory Properties
The compound also exhibits notable anti-inflammatory activity:
- Cytokine Inhibition : Studies have reported that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .
- In vivo Models : Animal studies have shown significant reduction in carrageenan-induced paw edema, indicating its potential as an anti-inflammatory agent.
Comparative Biological Activity
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, a series of pyrazole derivatives were evaluated for their anticancer properties. The findings indicated that derivatives similar to this compound exhibited potent growth inhibition in multiple cancer cell lines .
Case Study 2: Anti-inflammatory Action
A separate investigation focused on the anti-inflammatory effects of pyrazole derivatives. The study highlighted that compounds with similar functional groups significantly reduced inflammatory markers in animal models, supporting the therapeutic potential of this class of compounds .
Q & A
Q. What are the standard synthetic routes for preparing 3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid?
A common approach involves cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by basic hydrolysis to convert esters to carboxylic acids. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via cyclocondensation and hydrolyzed to the acid using NaOH . Adapting this method, nitrophenyl derivatives can be obtained by substituting phenylhydrazine with 3-nitrophenylhydrazine. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield and purity.
Q. What analytical techniques are recommended for structural characterization?
Combined X-ray diffraction (XRD) and spectroscopic methods (FT-IR, NMR, UV-Vis) are essential. XRD resolves crystal packing and hydrogen-bonding networks, while FT-IR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). NMR (¹H/¹³C) identifies substitution patterns, such as nitrophenyl protons resonating at δ 7.5–8.5 ppm . Theoretical studies (e.g., DFT calculations) can validate experimental data by comparing optimized geometries with XRD results .
Q. How can researchers address solubility challenges during experimental workflows?
Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typical for pyrazolecarboxylic acids. If precipitation occurs during reactions, pH adjustment (e.g., using NaHCO₃ to deprotonate the carboxylic acid) or co-solvent systems (water:ethanol mixtures) may improve dissolution. Note that solubility data for this specific compound may require empirical determination due to limited literature .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in nitrophenylpyrazole synthesis?
Employ Design of Experiments (DoE) methodologies to systematically evaluate variables (e.g., temperature, stoichiometry, catalyst loading). For instance, fractional factorial designs can identify critical factors, while response surface modeling (RSM) pinpoints optimal conditions . Computational tools (e.g., ICReDD’s reaction path search algorithms) integrate quantum chemical calculations to predict feasible pathways and reduce trial-and-error experimentation .
Q. What mechanistic insights explain regioselectivity in pyrazole ring formation?
Regioselectivity is influenced by electronic and steric effects of substituents. For nitrophenyl derivatives, the electron-withdrawing nitro group directs cyclization to the 4-position of the pyrazole ring. DFT studies on analogous compounds reveal that transition-state energies favor formation of the 4-carboxylic acid isomer due to stabilization of intermediates via resonance with the nitro group . Kinetic control (e.g., rapid cooling) may further enhance selectivity.
Q. How can computational modeling aid in predicting biological activity?
Molecular docking and QSAR studies can correlate structural features (e.g., nitro group orientation, carboxylic acid hydrogen-bonding capacity) with bioactivity. For example, pyrazolecarboxylic acids with para-substituted aryl groups show enhanced binding to kinase targets in anticancer assays . Use software like AutoDock or Schrödinger Suite to simulate interactions with proteins (e.g., mTOR or p70S6K for autophagy-related pathways) .
Q. How should researchers resolve contradictions in spectral data between experimental and theoretical results?
Discrepancies in NMR/IR spectra often arise from solvent effects or crystal packing forces not accounted for in gas-phase DFT calculations. Address this by:
Q. What strategies mitigate decomposition during storage or reactions?
Store the compound under inert atmosphere (N₂/Ar) at low temperatures (–20°C) to prevent oxidation or hydrolysis. Avoid prolonged exposure to light, as nitro groups may undergo photoreduction. For reactions, use scavengers (e.g., radical inhibitors) in acidic or oxidative conditions .
Applications in Scientific Research
Q. What role does this compound play in medicinal chemistry?
Pyrazole-4-carboxylic acids are key intermediates for bioactive molecule synthesis . The nitro group enhances electron-deficient character, making the compound a candidate for:
- Kinase inhibitors : Analogues with trifluoromethyl groups show anti-proliferative effects in cancer models via mTOR pathway modulation .
- Antimicrobial agents : The carboxylic acid moiety enables metal coordination, disrupting bacterial enzyme activity .
Q. How is this compound utilized in material science?
Its rigid aromatic structure and hydrogen-bonding capacity make it suitable for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
